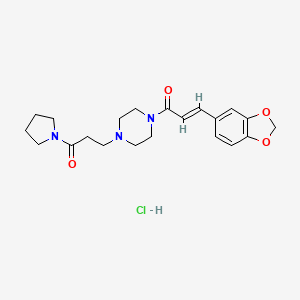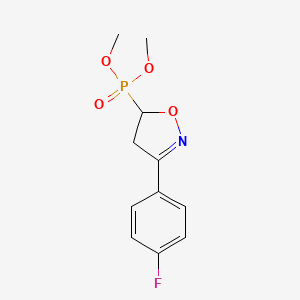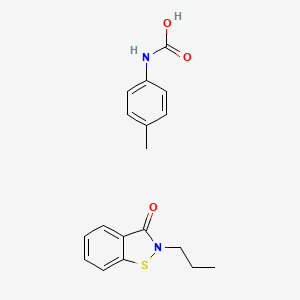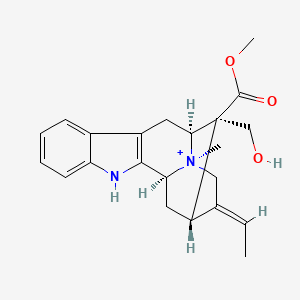
Macusine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Macusine C is an alkaloid compound isolated from the plant species Strychnos toxifera, which belongs to the Loganiaceae family . It is a bisindole alkaloid and is known for its unique structural properties and biological activities. The molecular formula of this compound is C22H27N2O3 .
Métodos De Preparación
The preparation of Macusine C involves the isolation from natural sources such as Strychnos toxifera. The synthetic routes for this compound are complex and involve multiple steps. One of the key methods includes the separation and absolute configuration determination of Macusine A, B, and C . The compound is typically crystallized from ethanol and ether, with a decomposition point at 264-265°C .
Análisis De Reacciones Químicas
Macusine C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives .
Aplicaciones Científicas De Investigación
Macusine C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, this compound is investigated for its potential pharmacological activities, including its effects on the nervous system. In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders .
Mecanismo De Acción
The mechanism of action of Macusine C involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, which play a crucial role in the nervous system. By binding to these receptors, this compound can modulate neurotransmission and exert its pharmacological effects .
Comparación Con Compuestos Similares
Macusine C is structurally similar to other bisindole alkaloids such as Macusine A and Macusine B. it is unique in its specific configuration and biological activities. Other similar compounds include guiachrysine and guiaflavine, which are also bisindole alkaloids isolated from Strychnos species . These compounds share similar structural features but differ in their specific pharmacological properties and mechanisms of action.
Propiedades
Número CAS |
6801-17-8 |
|---|---|
Fórmula molecular |
C22H27N2O3+ |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
methyl (1S,12S,13S,14S,15E,17R)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C22H27N2O3/c1-4-13-11-24(2)18-10-16(13)22(12-25,21(26)27-3)19(24)9-15-14-7-5-6-8-17(14)23-20(15)18/h4-8,16,18-19,23,25H,9-12H2,1-3H3/q+1/b13-4-/t16-,18-,19-,22-,24-/m0/s1 |
Clave InChI |
HOIYLJHQHXMJGO-BMXKQLBQSA-N |
SMILES isomérico |
C/C=C\1/C[N@+]2([C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC)C |
SMILES canónico |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


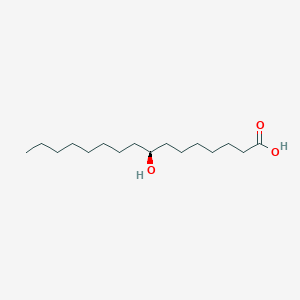

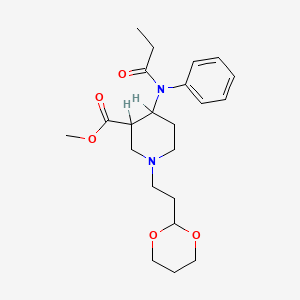





![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
